1-Bromo-2,3,4-trichlorobenzene
Overview
Description
1-Bromo-2,3,4-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a halogenated derivative of benzene, where three chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3,4-trichlorobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its delocalized pi electrons .
Mode of Action
This compound undergoes electrophilic aromatic substitution . This process involves two steps:
- Step 1 : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially interact with various biochemical pathways involving aromatic compounds .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This could potentially alter the function of biomolecules containing a benzene ring, depending on the specific location and context of the substitution .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs), which are used as internal standards for PCB analysis .
Molecular Mechanism
It is known to participate in electrophilic aromatic substitution reactions, a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as bromine in the presence of an acidic catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are designed to be economical and yield high quantities of the desired product. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the halogen atoms are replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
1-Bromo-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical studies and assays.
Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2,3,4-trichlorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, the presence of three chlorine atoms and one bromine atom in specific positions makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
1-bromo-2,3,4-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXALKMVSMDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147920 | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107103-78-6 | |
Record name | Benzene, bromotrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.